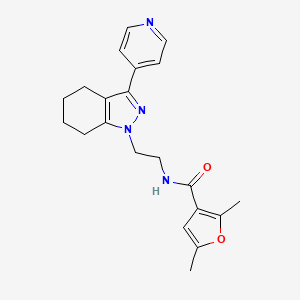![molecular formula C17H15N5O4 B2633140 7-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-dimethylpurine-2,6-dione CAS No. 70454-20-5](/img/structure/B2633140.png)
7-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-dimethylpurine-2,6-dione” is a complex organic molecule. It contains two isoindole groups and two dione groups, indicating the presence of dual ketone functionalities and cyclic structure related to heterocyclic chemistry .
Molecular Structure Analysis
In the molecule of the title compound, the phthalimide fragments are almost planar, with r.m.s. deviations of 0.018 and 0.020 Å, and make a dihedral angle of 53.64 (3)° .Scientific Research Applications
Molecular Structure and Spectral Analysis
A study by Prabakaran and Muthu (2014) focused on the characterization of a closely related molecule, 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione, utilizing quantum chemical methods and vibrational spectral techniques. The research included analysis through FT-IR, FT-Raman spectra, and UV-Vis absorption spectrum, alongside calculations using HF and DFT methods. The study provided detailed insights into the molecule's geometry, vibrational frequencies, bonding features, and electronic properties, including excitation energies and HOMO-LUMO energies, contributing to a deeper understanding of the compound's molecular structure and spectral characteristics (Prabakaran & Muthu, 2014).
Crystal Structure and Biological Activity
Another study by Andrade-Jorge et al. (2018) synthesized and evaluated a derivative of dioxoisoindoline as an AChE inhibitor, highlighting its potential role in addressing the deterioration of the cholinergic system during Alzheimer’s disease development. The research underscored the importance of the dioxoisoindoline pharmacophore in drug-like molecules with varied biological activities. The compound exhibited competitive inhibition on AChE with a Ki range of 0.33–0.93 mM and demonstrated very low acute toxicity, indicating its potential therapeutic applications (Andrade-Jorge et al., 2018).
Synthesis Techniques
Ghahremanzadeh et al. (2011) reported an efficient procedure for synthesizing 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives through ultrasound-assisted synthesis. This method highlighted the advantages of using an inexpensive catalyst, easy work-up, good yields, and ethanol as an environmentally benign solvent, showcasing innovative synthesis techniques for compounds involving dioxoisoindoline derivatives (Ghahremanzadeh et al., 2011).
properties
IUPAC Name |
7-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c1-19-13-12(16(25)20(2)17(19)26)21(9-18-13)7-8-22-14(23)10-5-3-4-6-11(10)15(22)24/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOXXQMCFUKUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-dimethylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2633059.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether](/img/structure/B2633060.png)
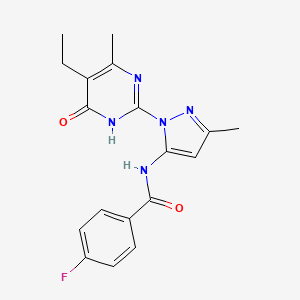

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2633063.png)
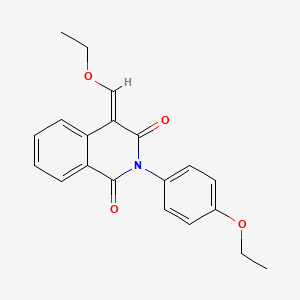
![5-{5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-furyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633066.png)



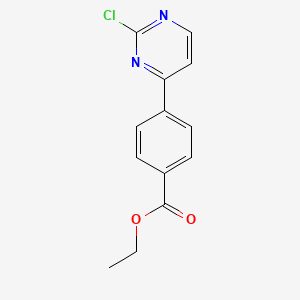
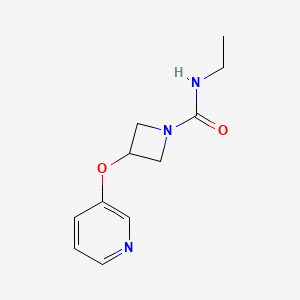
![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2633077.png)
